4-Hydroxyphenylboronic acid
Overview
Description
Synthesis of 4-Hydroxyphenylboronic Acid
The synthesis of compounds related to 4-hydroxyphenylboronic acid has been explored in various studies. For instance, the synthesis of 4-arylcoumarins was achieved through the hydroarylation of methyl phenylpropiolates with arylboronic acids, catalyzed by CuOAc, which could be related to the synthesis of 4-hydroxyphenylboronic acid derivatives . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid was reported, which involved a three-step reaction starting from 4-bromophenylacetic acid, indicating the versatility of arylboronic acids in organic synthesis .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives has been a subject of interest. For example, the crystal structure of 4-methoxyphenylboronic acid revealed the presence of O–H⋯N hydrogen bonds and a centrosymmetric cyclic C–H⋯O hydrogen bonding dimer . Similarly, the crystal structures of various 4-halophenylboronic acids showed different conformations of the -B(OH)2 group and highlighted the importance of O–H⋯O interactions and C–H⋯X (X = Cl, Br, I) interactions in crystal packing .
Chemical Reactions Analysis
Boronic acids are known for their role in various chemical reactions. The ortho-substituent on phenylboronic acids has been found to be crucial in catalyzing dehydrative condensation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . Moreover, the reaction of o-formylphenylboronic acid with morpholine resulted in the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the reactivity of boronic acids with nitrogen-containing heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. The supramolecular assemblies of phenylboronic acids with heterocyclic compounds, due to hydrogen bonding, suggest that these acids have the potential to form stable complexes . The synthesis of silicon-containing drugs using phenylboronic acid derivatives as building blocks further underscores the importance of these compounds in medicinal chemistry .
Scientific Research Applications
Bioorthogonal Coupling Reactions
4-Hydroxyphenylboronic acid is used in the formation of boron-nitrogen heterocycles in neutral aqueous solutions. This reaction is useful for protein conjugation, demonstrating orthogonality to protein functional groups and stability in SDS-PAGE analysis. Such reactions are beneficial for couplings under physiologically compatible conditions (Ozlem Dilek et al., 2015).
Synthesis of Biologically Active Compounds
4-Hydroxyphenylboronic acid plays a role in the synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation, contributing to the formation of natural and artificial biologically active compounds (Yoshihiko Yamamoto & N. Kirai, 2008).
Electrochemical Sensing Capabilities
It is utilized in creating poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets for electrochemical determination of catechol and hydroquinone. These nanosheets show excellent sensing capabilities due to their large surface area and high recognition capability (Hui Mao et al., 2017).
Carbohydrate Recognition
4-Hydroxyphenylboronic acid is used in creating a new class of carbohydrate-binding boronic acids, useful in complexing model glycopyranosides under physiologically relevant conditions. This application is significant for recognizing cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Catalytic Activity in Chemical Synthesis
This acid is involved in the synthesis and catalytic use of an Ag/zeolite nanocomposite for oxidative hydroxylation of phenylboronic acid and reduction of various dyes at room temperature, demonstrating its versatility in catalytic applications (Arezo Hatamifard et al., 2016).
Molecular Complex Formation
It plays a role in forming molecular complexes with active pharmaceutical ingredients, as demonstrated in studies involving theophylline and various phenylboronic acids. This research provides insights into the structural arrangement of these complexes (Mayura TalwelkarShimpi et al., 2016).
Design and Synthesis of Supramolecular Assemblies
4-Hydroxyphenylboronic acid is crucial in designing and synthesizing supramolecular assemblies. It helps form hydrogen bonds in crystal structures, contributing to understanding molecular interactions (V. Pedireddi & N. Seethalekshmi, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQUVGFTILYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370250 | |
Record name | 4-Hydroxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylboronic acid | |
CAS RN |
71597-85-8 | |
Record name | (4-Hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71597-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.